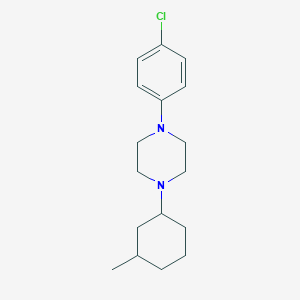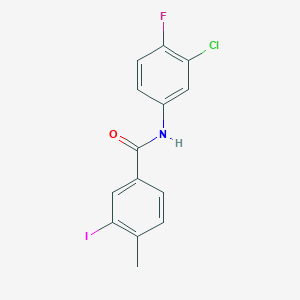![molecular formula C14H12ClN3O5S B5121551 N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide, also known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NMSBA is a member of the class of sulfonamides and has been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes.
作用机制
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes such as acid-base balance, respiration, and fluid secretion. By inhibiting carbonic anhydrase, N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure.
Biochemical and physiological effects:
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its ability to lower intraocular pressure, N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide has been shown to have anti-inflammatory and antioxidant properties. N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide in lab experiments is its specificity for carbonic anhydrase inhibition, which allows for targeted inhibition of this enzyme. However, one limitation of using N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide. One area of research could focus on developing more efficient synthesis methods for N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide to improve its yield and purity. Another area of research could focus on developing novel formulations of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide that improve its solubility and bioavailability. Additionally, further research could be conducted to explore the potential applications of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide in the treatment of other diseases, such as cancer and neurological disorders.
合成方法
The synthesis of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 5-aminosulfonyl-2-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide.
科学研究应用
N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide is in the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to optic nerve damage and vision loss. N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide has been shown to effectively lower intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
属性
IUPAC Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-8-2-4-10(24(16,22)23)7-13(8)17-14(19)11-5-3-9(18(20)21)6-12(11)15/h2-7H,1H3,(H,17,19)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRORMBPBJMUPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)


![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)

![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)